molecular formula C19H15F3N4O3S B2802445 2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351644-15-9

2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No. B2802445
CAS RN: 1351644-15-9
M. Wt: 436.41
InChI Key: ILUXRFRCFFBXCO-UHFFFAOYSA-N
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Description

The compound “2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a furan ring, a pyridine ring, a thiazole ring, a trifluoromethyl group, and two carboxamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, thiazole, and pyridine rings, along with the trifluoromethyl and carboxamide groups. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich furan and pyridine rings, which could undergo electrophilic substitution reactions. The trifluoromethyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and stability .

Scientific Research Applications

Synthesis and Antiprotozoal Properties

A study described the synthesis of compounds with structural similarities, focusing on their strong DNA affinities and in vitro IC50 values against T. b. rhodesiense and P. falciparum, showcasing excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).

Structure-Activity Relationships in Fungicides

Research into furan-carboxamides and their activity against diseases caused by Botrytis cinerea highlighted the significance of substituent effects on the furan ring, pointing towards their potential as fungicides (Masatsugu et al., 2010).

Electrophilic Substitution Reactions

A study on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline detailed electrophilic substitution reactions, offering insights into the chemical reactivity and potential applications of furan-containing compounds (El’chaninov & Aleksandrov, 2017).

Biological Activities

Another research focus is on the synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, investigating their antiproliferative activity against various cell lines and highlighting the potential for therapeutic applications (Hung et al., 2014).

Chemical Transformations

The acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides were studied, revealing insights into furan ring opening and recyclization, contributing to the development of new heterocyclic systems (Stroganova et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it could have interesting reactivity and potentially useful biological activity .

properties

IUPAC Name

2-(furan-2-carbonylamino)-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c20-19(21,22)11-4-1-2-5-12(11)24-18(28)26-8-7-13-15(10-26)30-17(23-13)25-16(27)14-6-3-9-29-14/h1-6,9H,7-8,10H2,(H,24,28)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUXRFRCFFBXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

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